molecular formula C15H16ClNO B1451836 (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine CAS No. 1021017-56-0

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine

Cat. No. B1451836
CAS RN: 1021017-56-0
M. Wt: 261.74 g/mol
InChI Key: YFVMDLXWNUANBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine is characterized by the presence of a chlorophenyl group, a methoxy-methylphenyl group, and a methanamine moiety . The chemical formula is C15H16ClNO, and it has a molecular weight of 261.75 .


Physical And Chemical Properties Analysis

The physical and chemical properties of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine include a molecular weight of 261.75 and a chemical formula of C15H16ClNO . Additional properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Anticancer Drug Research

Studies have identified compounds with chlorophenyl and methoxyphenyl groups showing potential in anticancer drug development due to their selective cytotoxicity towards tumor cells and reduced toxicity towards normal cells. For example, compounds within the 3-styrylchromones and 3-styryl-2H-chromenes groups have demonstrated high tumor specificity with minimal keratinocyte toxicity. Such compounds induce apoptotic cell death in cancer cells, possibly by modulating specific cellular pathways like the glycerophospholipid pathway. The structural optimization of these compounds aims to enhance their anticancer efficacy while minimizing adverse effects on healthy cells (Sugita et al., 2017).

Environmental Impact and Toxicology

Chlorophenols, including compounds structurally related to (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine, have been extensively studied for their environmental impact and toxicology. These compounds, often resulting from pesticide degradation, exhibit moderate to considerable toxicity towards aquatic life and may pose risks to human health through accumulation in the environment. Research into the fate, behavior, and toxic effects of chlorophenols in aquatic environments is crucial for understanding their environmental impact and for developing strategies to mitigate their adverse effects (Krijgsheld & Gen, 1986).

properties

IUPAC Name

(2-chlorophenyl)-(4-methoxy-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10-9-11(18-2)7-8-12(10)15(17)13-5-3-4-6-14(13)16/h3-9,15H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVMDLXWNUANBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine
Reactant of Route 3
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine
Reactant of Route 4
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine
Reactant of Route 5
Reactant of Route 5
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine
Reactant of Route 6
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.